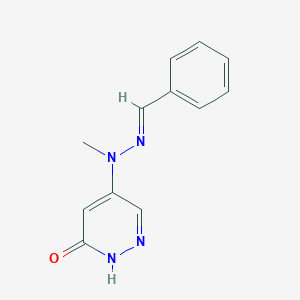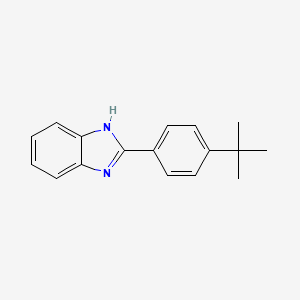
ZLN005
Vue d'ensemble
Description
TQS-168 est un modulateur de petites molécules des cellules myéloïdes, principalement développé pour le traitement des maladies neurodégénératives telles que la sclérose latérale amyotrophique (SLA). Il cible le coactivateur transcriptionnel PGC-1a, qui régule les gènes impliqués dans le métabolisme énergétique cellulaire et la biogenèse mitochondriale .
Applications De Recherche Scientifique
TQS-168 has shown significant potential in scientific research, particularly in the field of neurodegenerative diseases. It has been tested in various animal models, including ALS and Parkinson’s disease, where it demonstrated survival and functional benefits. The compound also showed compelling biomarker data, including increased PGC-1a gene expression, reduction of inflammatory monocytes and cytokines, and reduced levels of neurofilament light . Additionally, TQS-168 has been shown to extend survival in several mouse models of neurodegenerative diseases and has significant effects on frailty, muscle strength, and body fat distribution in aging wildtype mice .
Mécanisme D'action
Target of Action
ZLN005 is a potent activator of peroxisome proliferator-activated receptor-γ coactivator-1α (PGC-1α) . PGC-1α is a transcriptional coactivator that regulates genes involved in energy metabolism and is considered the master regulator of mitochondrial biosynthesis .
Mode of Action
This compound interacts with PGC-1α, enhancing its activity . This interaction leads to an increase in the respiratory capacity of mitochondria immediately after administration . Additionally, this compound enhances the function of TFEB , a transcriptional regulator that promotes lysosome biosynthesis and mutually enhances PGC-1α . This results in an increase in lysosome volume and acidity, enhancing cargo degradation .
Biochemical Pathways
The activation of PGC-1α by this compound leads to the enhancement of mitochondrial biosynthesis, a crucial process for energy metabolism . This is particularly important in conditions like polymicrobial sepsis, where mitochondrial dysfunction is a key part of the pathogenesis . Furthermore, the activation of TFEB promotes lysosome biosynthesis, which is crucial for the degradation of cellular waste .
Pharmacokinetics
Given its efficacy in both in vivo and in vitro studies , it can be inferred that this compound has suitable pharmacokinetic properties that allow it to reach its target sites in the body effectively.
Result of Action
This compound’s action results in several molecular and cellular effects. It improves mitochondrial homeostasis, thus maintaining mitochondrial function and energy homeostasis . In the context of sepsis, this compound supports immune defense by increasing lysosome volume and acidity, enhancing cargo degradation, and significantly reducing bacterial load . In the context of renal fibrosis, this compound alleviates the TGF-β1-induced fibrotic phenotype and lipid accumulation in renal tubular epithelial cells .
Action Environment
It’s worth noting that the effectiveness of this compound has been demonstrated in various biological environments, including in vivo models of renal fibrosis and polymicrobial sepsis .
Méthodes De Préparation
Les voies de synthèse et les conditions réactionnelles spécifiques de TQS-168 n'ont pas été divulguées dans la littérature disponible. Il est connu que TQS-168 a été développé et testé par Tranquis Therapeutics, Inc. Le composé a démontré d'excellentes propriétés pharmacocinétiques et a été bien toléré dans les essais cliniques .
Analyse Des Réactions Chimiques
Les réactions chimiques détaillées impliquant TQS-168 ne sont pas largement documentées. Il est connu que TQS-168 module les cellules immunitaires myéloïdes par la régulation positive de PGC-1a. Cette modulation affecte le phénotype inflammatoire des cellules immunitaires, en particulier dans le contexte des maladies neurodégénératives .
Applications de la recherche scientifique
TQS-168 a montré un potentiel significatif dans la recherche scientifique, en particulier dans le domaine des maladies neurodégénératives. Il a été testé dans divers modèles animaux, notamment la SLA et la maladie de Parkinson, où il a démontré des avantages en termes de survie et de fonction. Le composé a également montré des données de biomarqueurs convaincantes, notamment une augmentation de l'expression du gène PGC-1a, une réduction des monocytes et des cytokines inflammatoires et une réduction des niveaux de neurofilament léger . De plus, TQS-168 a été montré pour prolonger la survie dans plusieurs modèles murins de maladies neurodégénératives et a des effets importants sur la fragilité, la force musculaire et la distribution de la graisse corporelle chez les souris sauvages vieillissantes .
Mécanisme d'action
TQS-168 exerce ses effets en ciblant PGC-1a, un coactivateur transcriptionnel qui régule les gènes impliqués dans le métabolisme énergétique cellulaire et la biogenèse mitochondriale. Lorsqu'il est régulé positivement dans les cellules myéloïdes dysfonctionnelles, PGC-1a normalise le métabolisme énergétique cellulaire et la fonction immunitaire. Cette normalisation contribue à moduler le phénotype inflammatoire des cellules immunitaires, ce qui est crucial dans le contexte des maladies neurodégénératives .
Comparaison Avec Des Composés Similaires
TQS-168 est unique en sa capacité à cibler PGC-1a et à moduler les cellules immunitaires myéloïdes. Des composés similaires comprennent d'autres modulateurs de petites molécules des cellules myéloïdes et des coactivateurs transcriptionnels impliqués dans le métabolisme énergétique cellulaire. Le ciblage spécifique de PGC-1a par TQS-168 et ses avantages démontrés dans divers modèles animaux de maladies neurodégénératives le distinguent des autres composés .
Composés similaires :Propriétés
IUPAC Name |
2-(4-tert-butylphenyl)-1H-benzimidazole | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H18N2/c1-17(2,3)13-10-8-12(9-11-13)16-18-14-6-4-5-7-15(14)19-16/h4-11H,1-3H3,(H,18,19) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
LQUNNCQSFFKSSK-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)(C)C1=CC=C(C=C1)C2=NC3=CC=CC=C3N2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H18N2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID60358473 | |
| Record name | ZLN005 | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID60358473 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
250.34 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
49671-76-3 | |
| Record name | ZLN005 | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID60358473 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | 49671-76-3 | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/information-on-chemicals | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
| Record name | TQS-168 | |
| Source | FDA Global Substance Registration System (GSRS) | |
| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/3WT26285WB | |
| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |
| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Q1: What is the primary target of ZLN005?
A1: this compound acts as a transcriptional activator of peroxisome proliferator-activated receptor γ coactivator 1α (PGC-1α). []
Q2: How does this compound activate PGC-1α?
A2: While the exact mechanism remains under investigation, studies suggest that this compound may induce PGC-1α expression by activating AMP-activated protein kinase (AMPK), a known upstream regulator of PGC-1α. [, ]
Q3: What are the downstream effects of PGC-1α activation by this compound?
A3: PGC-1α activation by this compound triggers a cascade of beneficial effects, including:
- Enhanced Mitochondrial Biogenesis: this compound increases the expression of genes involved in mitochondrial biogenesis, leading to increased mitochondrial mass and improved mitochondrial function. [, , , , , , , , ]
- Increased Antioxidant Defense: this compound promotes the expression of antioxidant enzymes, such as superoxide dismutase (SOD), thereby protecting cells from oxidative stress. [, , , ]
- Improved Glucose Metabolism: this compound enhances glucose uptake and utilization in muscle cells, contributing to improved glucose tolerance and insulin sensitivity. [, , ]
- Increased Fatty Acid Oxidation: this compound promotes the breakdown and utilization of fatty acids for energy production, leading to improved lipid profiles. [, , ]
Q4: Does this compound impact other signaling pathways?
A4: Research suggests that this compound may influence other pathways, including:
- TFEB-mediated Autophagy: this compound can activate Transcription Factor EB (TFEB), a master regulator of lysosomal biogenesis and autophagy, contributing to enhanced clearance of damaged mitochondria (mitophagy). [, ]
- NF-κB Signaling: this compound appears to attenuate inflammatory responses, potentially by inhibiting the nuclear factor-κB (NF-κB) pathway. [, ]
Q5: What is the molecular formula and weight of this compound?
A5: this compound has the molecular formula C28H32N2 and a molecular weight of 400.57 g/mol. []
Q6: Is there spectroscopic data available for this compound?
A6: While specific spectroscopic data is not detailed in the provided research, its chemical structure suggests that techniques like Nuclear Magnetic Resonance (NMR) and Mass Spectrometry (MS) would be suitable for characterization.
Q7: Are there studies investigating the stability of this compound under various conditions?
A7: The provided research does not delve into the specific stability profile of this compound. Further investigation is needed to assess its stability under different storage conditions, pH levels, and temperatures.
Q8: Have any formulation strategies been explored to enhance this compound's solubility or bioavailability?
A8: While the research does not specify particular formulation approaches, strategies commonly employed for enhancing drug solubility and bioavailability include:
Q9: What is known about the absorption, distribution, metabolism, and excretion (ADME) of this compound?
A9: Research indicates that this compound is metabolized in the liver, with glucuronide and sulfate conjugation being the primary metabolic pathways. [] The parent compound and some metabolites have been detected in rat plasma and brain. []
Q10: What is the duration of action of this compound in vivo?
A10: The provided research does not explicitly state the duration of action of this compound. Further studies are necessary to determine the half-life and persistence of this compound and its active metabolites in vivo.
Q11: In which cell lines and animal models has this compound demonstrated efficacy?
A11: this compound has shown promising results in various in vitro and in vivo models, including:
- Cell Lines: ARPE-19 (retinal pigment epithelial cells), [] L6 myotubes (muscle cells), [, ] OCCM-30 (cementoblasts), [] HEI-OC1 (auditory cells) []
- Animal Models: Diabetic db/db mice, [, ] Coronary artery disease model, [] Unilateral ureteral obstruction (UUO) model (renal fibrosis), [] Bleomycin-induced pulmonary fibrosis model, [] Acute pneumonia model (Pseudomonas aeruginosa infection), [] Doxorubicin-induced cardiomyopathy model, [] Bilateral ovariectomy (OVX) rat model (osteoporosis), [] Ischemia-induced neuronal injury models [, ]
Q12: What therapeutic benefits has this compound demonstrated in these models?
A12: this compound treatment has shown a range of therapeutic effects in preclinical models:
- Improved Glucose Control and Insulin Sensitivity: In diabetic db/db mice, this compound improved glucose tolerance, pyruvate tolerance, and insulin sensitivity. [, ]
- Protection against Oxidative Damage: this compound protected retinal pigment epithelial cells from oxidative damage induced by various stressors. []
- Reduction of Renal Fibrosis: In a UUO mouse model, this compound alleviated renal fibrosis by improving mitochondrial homeostasis. []
- Attenuation of Pulmonary Fibrosis: this compound protected against bleomycin-induced pulmonary fibrosis by improving mitochondrial function in alveolar epithelial cells. []
- Reduced Inflammatory Responses: this compound attenuated TNF-α-induced inflammatory responses in cementoblasts and showed potential for improving outcomes in inflammatory bowel diseases. [, ]
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


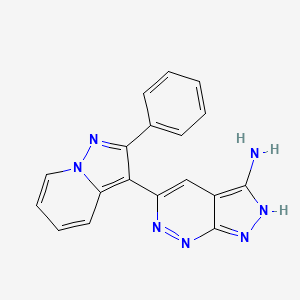
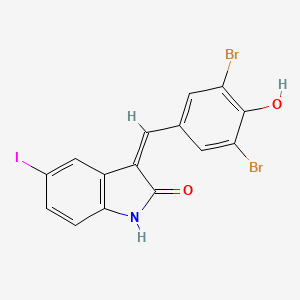
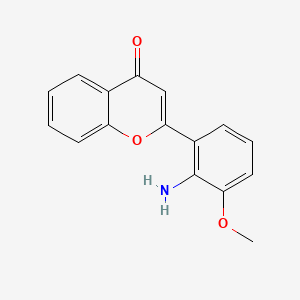
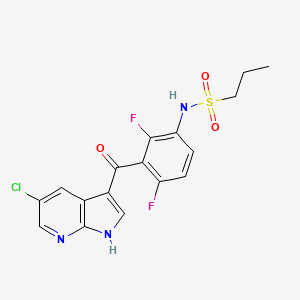


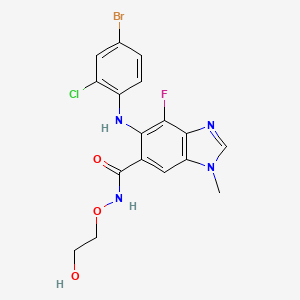
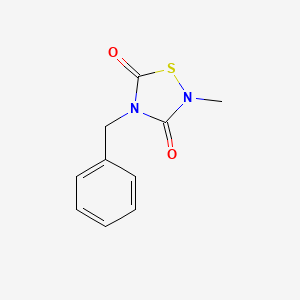
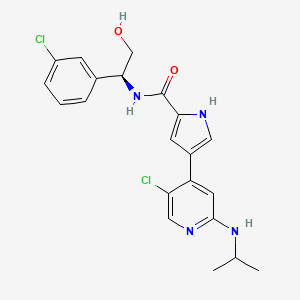
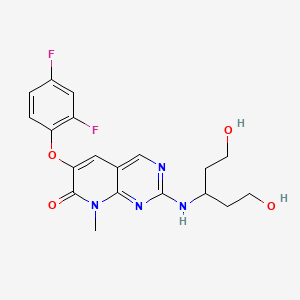
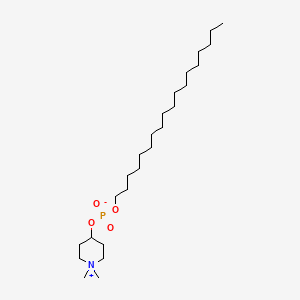
![2-chloro-N-(12-cyanoindolizino[2,3-b]quinoxalin-2-yl)benzamide](/img/structure/B1684342.png)

